molecular formula C19H23BO2 B13661185 2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13661185
M. Wt: 294.2 g/mol
InChI Key: HVZYBNBNMYIFJZ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of biphenyl-4-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The general reaction conditions include:

    Temperature: Room temperature to 80°C

    Catalyst: Palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize waste and reduce production costs while maintaining high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Biphenyls: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura cross-coupling but with different reactivity and stability.

    4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane: A similar boronic ester with a phenylmethyl group instead of a biphenyl group.

    Biphenyl-4-boronic Acid: A boronic acid with a similar biphenyl moiety but different functional group.

Uniqueness

2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of stability and reactivity, making it particularly effective in Suzuki-Miyaura cross-coupling reactions. Its biphenyl moiety provides additional steric and electronic properties that enhance its performance in various chemical transformations.

Properties

Molecular Formula

C19H23BO2

Molecular Weight

294.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(4-phenylphenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3

InChI Key

HVZYBNBNMYIFJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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